![molecular formula C11H12O5 B12600345 [4-Methoxy-2-(methoxycarbonyl)phenyl]acetic acid CAS No. 916168-40-6](/img/structure/B12600345.png)
[4-Methoxy-2-(methoxycarbonyl)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-Methoxy-2-(methoxycarbonyl)phenyl]acetic acid: is an organic compound with the molecular formula C10H10O4. It is a derivative of phenylacetic acid, featuring a methoxy group and a methoxycarbonyl group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in pharmaceuticals and other organic synthesis processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification: One common method involves the esterification of 4-methoxyphenylacetic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production: Industrially, this compound can be synthesized through the reaction of 4-methoxybenzyl chloride with sodium cyanide, followed by hydrolysis and esterification.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: It can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
Applications De Recherche Scientifique
Chemistry:
Biology:
Medicine:
Industry:
Mécanisme D'action
The mechanism by which [4-Methoxy-2-(methoxycarbonyl)phenyl]acetic acid exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a growth inhibitor by interfering with specific metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
4-Methoxyphenylacetic acid: Similar in structure but lacks the methoxycarbonyl group.
2-Methoxyphenylacetic acid: Similar but with the methoxy group in a different position.
4-Methoxycarbonylphenylboronic acid: Contains a boronic acid group instead of the acetic acid moiety.
Uniqueness:
- The presence of both methoxy and methoxycarbonyl groups in [4-Methoxy-2-(methoxycarbonyl)phenyl]acetic acid makes it unique compared to its analogs. This dual substitution pattern can influence its reactivity and applications in synthesis .
Propriétés
Numéro CAS |
916168-40-6 |
|---|---|
Formule moléculaire |
C11H12O5 |
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
2-(4-methoxy-2-methoxycarbonylphenyl)acetic acid |
InChI |
InChI=1S/C11H12O5/c1-15-8-4-3-7(5-10(12)13)9(6-8)11(14)16-2/h3-4,6H,5H2,1-2H3,(H,12,13) |
Clé InChI |
RHMNXCCMPKOEIV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)CC(=O)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


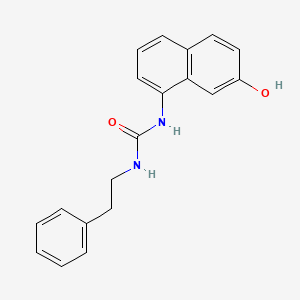

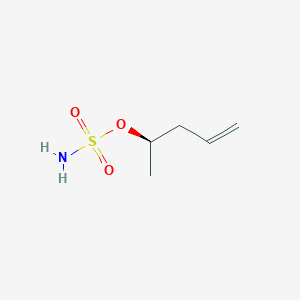
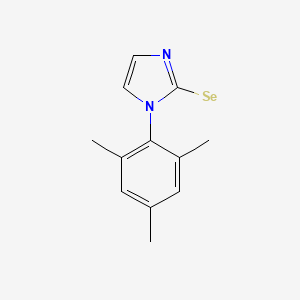
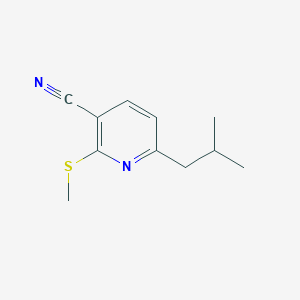
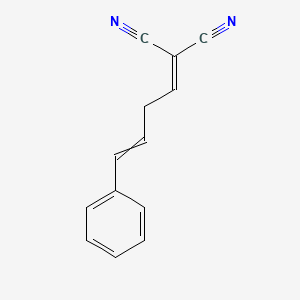
![1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-](/img/structure/B12600308.png)

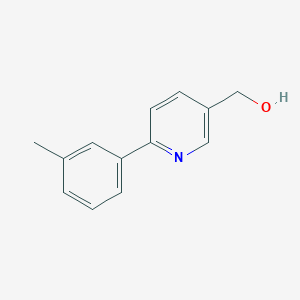
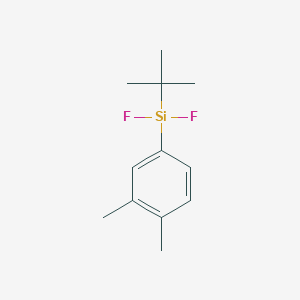
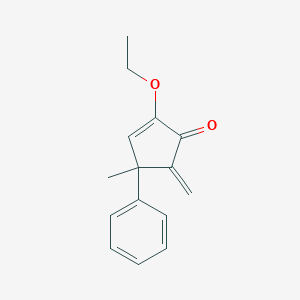
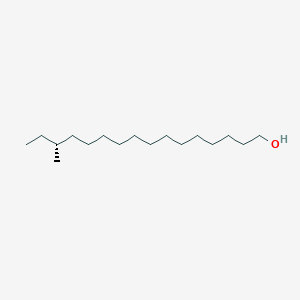
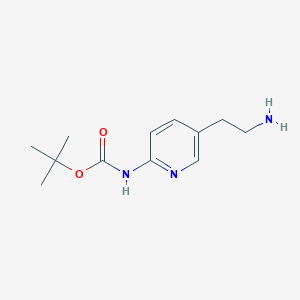
![5-Chloro-2-hydroxy-N-{3-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B12600357.png)
